![molecular formula C11H26O2Si B12528959 (2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol CAS No. 867267-90-1](/img/structure/B12528959.png)
(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl(dimethyl)silyl group attached to a pentan-2-ol backbone, making it a valuable intermediate in various chemical reactions and synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol typically involves the protection of the hydroxyl group of pentan-2-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The general reaction scheme is as follows:
- Dissolve pentan-2-ol in an aprotic solvent.
- Add tert-butyl(dimethyl)silyl chloride and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to batch processes. The use of flow microreactors allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether group under basic conditions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in multi-step organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions on other functional groups in the molecule. The silyl ether can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether: A less bulky protecting group that is easier to install and remove but offers less steric protection.
Triethylsilyl ether: Provides moderate steric protection and is used in similar applications.
tert-Butyldiphenylsilyl ether: Offers greater steric protection and stability but is more challenging to remove.
Triisopropylsilyl ether: Provides high steric protection and stability, suitable for protecting sensitive alcohols.
Uniqueness
(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol is unique due to its balance of steric protection and ease of removal. The tert-butyl(dimethyl)silyl group provides sufficient steric hindrance to protect the hydroxyl group while still being removable under relatively mild conditions. This makes it a versatile and valuable protecting group in organic synthesis.
Properties
CAS No. |
867267-90-1 |
|---|---|
Molecular Formula |
C11H26O2Si |
Molecular Weight |
218.41 g/mol |
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxypentan-2-ol |
InChI |
InChI=1S/C11H26O2Si/c1-7-8-10(12)9-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3/t10-/m1/s1 |
InChI Key |
LEURVOQPDZYXOB-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](CO[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CCCC(CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
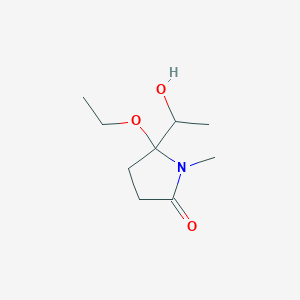
![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)

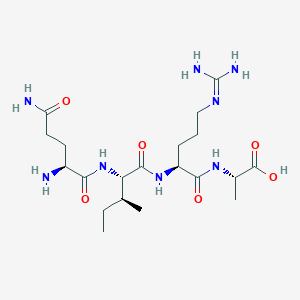
![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
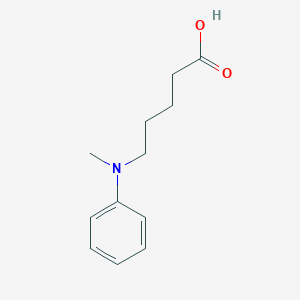
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
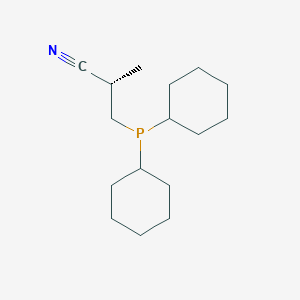
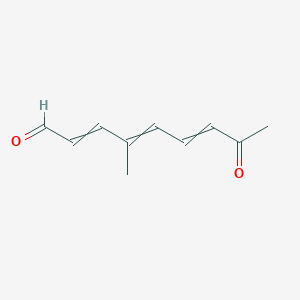
![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
